molecular formula C21H22N2O3S B11306274 6-methyl-4-oxo-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]-4H-chromene-2-carboxamide

6-methyl-4-oxo-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]-4H-chromene-2-carboxamide

Cat. No.: B11306274
M. Wt: 382.5 g/mol
InChI Key: XXBULHWIZHXRNI-UHFFFAOYSA-N
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Description

6-methyl-4-oxo-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]-4H-chromene-2-carboxamide is a complex organic compound that features a chromene core, a pyrrolidine ring, and a thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-4-oxo-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a condensation reaction involving salicylaldehyde and an appropriate β-ketoester under acidic or basic conditions.

    Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via a nucleophilic substitution reaction using pyrrolidine and a suitable leaving group on the chromene core.

    Attachment of the Thiophene Moiety: The thiophene moiety can be attached through a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amide coupling reaction using an appropriate carboxylic acid derivative and an amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

6-methyl-4-oxo-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can be employed to reduce carbonyl groups to alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents onto the chromene, pyrrolidine, or thiophene rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or organic solvents, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol or ethanol.

    Substitution: Halogenated reagents for electrophilic substitution, nucleophiles such as amines or thiols for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols. Substitution reactions can introduce a wide variety of functional groups, such as halides, amines, or thiols.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a ligand in coordination chemistry.

    Biology: It may serve as a probe for studying biological processes, such as enzyme activity or receptor binding.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, anti-cancer, or anti-microbial activities.

    Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 6-methyl-4-oxo-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]-4H-chromene-2-carboxamide depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. The chromene core can engage in π-π interactions with aromatic residues, while the pyrrolidine and thiophene rings can form hydrogen bonds or hydrophobic interactions with the target protein. These interactions can modulate the activity of the target, leading to the desired therapeutic effect.

Comparison with Similar Compounds

Similar Compounds

    6-methyl-4-oxo-N-[2-(pyrrolidin-1-yl)-2-(furan-2-yl)ethyl]-4H-chromene-2-carboxamide: Similar structure but with a furan ring instead of a thiophene ring.

    6-methyl-4-oxo-N-[2-(pyrrolidin-1-yl)-2-(phenyl)ethyl]-4H-chromene-2-carboxamide: Similar structure but with a phenyl ring instead of a thiophene ring.

    6-methyl-4-oxo-N-[2-(pyrrolidin-1-yl)-2-(pyridyl)ethyl]-4H-chromene-2-carboxamide: Similar structure but with a pyridyl ring instead of a thiophene ring.

Uniqueness

The uniqueness of 6-methyl-4-oxo-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]-4H-chromene-2-carboxamide lies in its combination of a chromene core, a pyrrolidine ring, and a thiophene moiety. This combination imparts unique electronic and steric properties, which can influence its reactivity and interactions with biological targets. The presence of the thiophene ring, in particular, can enhance the compound’s ability to participate in π-π stacking interactions and improve its overall stability.

Properties

Molecular Formula

C21H22N2O3S

Molecular Weight

382.5 g/mol

IUPAC Name

6-methyl-4-oxo-N-(2-pyrrolidin-1-yl-2-thiophen-2-ylethyl)chromene-2-carboxamide

InChI

InChI=1S/C21H22N2O3S/c1-14-6-7-18-15(11-14)17(24)12-19(26-18)21(25)22-13-16(20-5-4-10-27-20)23-8-2-3-9-23/h4-7,10-12,16H,2-3,8-9,13H2,1H3,(H,22,25)

InChI Key

XXBULHWIZHXRNI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=CC2=O)C(=O)NCC(C3=CC=CS3)N4CCCC4

Origin of Product

United States

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